1-(2-Aminophenyl)ethanol

Description

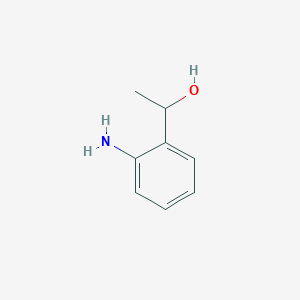

Structure

3D Structure

Properties

IUPAC Name |

1-(2-aminophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBIYLDMSLIXZJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10909373 | |

| Record name | 1-(2-Aminophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10909373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941706-81-6, 10517-50-7 | |

| Record name | (-)-2-Amino-α-methylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=941706-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-α-methylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10517-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-alpha-methylbenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010517507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Aminophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10909373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-α-methylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.944 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structural and Conformational Analysis of 1-(2-Aminophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Aminophenyl)ethanol is a chiral amino alcohol with potential applications in medicinal chemistry and materials science. Its biological activity and physicochemical properties are intrinsically linked to its three-dimensional structure and conformational preferences. This technical guide provides a comprehensive overview of the structural analysis and conformational landscape of this compound. Due to the limited availability of dedicated research on this specific isomer, this guide synthesizes information from analogous compounds and employs established principles of conformational analysis to predict its behavior. It outlines the key intramolecular interactions, expected conformational isomers, and the standard experimental and computational methodologies for their characterization. This document is intended to serve as a foundational resource for researchers working with this and related molecules.

Introduction

This compound is an aromatic amino alcohol featuring a stereocenter at the carbon bearing the hydroxyl group. The presence of both a hydrogen bond donor (-OH) and a hydrogen bond acceptor (-NH2) group on the flexible ethylamino side chain, ortho to each other on the phenyl ring, suggests a rich conformational landscape governed by intramolecular hydrogen bonding (IMHB). Understanding the preferred conformations is critical as they can dictate molecular recognition by biological targets and influence properties such as solubility, crystal packing, and reactivity.

This guide will delve into the probable structural features of this compound, its likely conformational isomers, and the analytical techniques employed for such investigations.

Molecular Structure and Key Features

The fundamental structure of this compound consists of a benzene ring substituted with an amino group and a 1-hydroxyethyl group at the ortho positions.

Predicted Structural Parameters

| Parameter | Predicted Value | Basis for Prediction |

| C-C (aromatic) | ~1.39 Å | Standard aromatic C-C bond length |

| C-N (aromatic) | ~1.40 Å | Typical C-N bond length in anilines |

| C-C (aliphatic) | ~1.52 Å | Standard sp3-sp3 C-C bond length |

| C-O | ~1.43 Å | Standard sp3 C-O bond length in alcohols |

| O-H | ~0.96 Å | Standard O-H bond length in alcohols |

| N-H | ~1.01 Å | Standard N-H bond length in amines |

| C-C-O bond angle | ~109.5° | Tetrahedral geometry at the chiral carbon |

| C-C-N bond angle | ~120° | Trigonal planar geometry of the aromatic ring |

Conformational Analysis

The conformational flexibility of this compound primarily arises from the rotation around the Cα-Cβ and Cα-O single bonds of the hydroxyethyl side chain. The relative orientation of the hydroxyl and amino groups is a key determinant of the conformational stability.

Key Conformers and Intramolecular Interactions

The proximity of the amino and hydroxyl groups in the ortho position allows for the formation of an intramolecular hydrogen bond (IMHB). This interaction is expected to significantly influence the conformational equilibrium. The primary conformers are anticipated to be variations of gauche and anti arrangements.

-

Gauche Conformer: In this conformation, the hydroxyl group is oriented towards the amino group, facilitating the formation of an O-H···N intramolecular hydrogen bond. This is expected to be a highly stable conformation.

-

Anti Conformer: The hydroxyl group is oriented away from the amino group. This conformer would be less stable due to the absence of the stabilizing IMHB.

The interplay of steric hindrance and the stabilizing effect of the IMHB will determine the relative populations of these conformers.

Computational Energy Landscape

Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for predicting the relative energies of different conformers. While specific calculations for this compound are not published, studies on analogous amino alcohols consistently show that conformers stabilized by IMHBs are significantly lower in energy.

| Conformer | Key Dihedral Angle (O-C-C-N) | Relative Energy (Predicted) | Key Features |

| Gauche | ~60° | 0 kcal/mol (most stable) | Stabilized by O-H···N intramolecular hydrogen bond. |

| Anti | ~180° | > 2-5 kcal/mol | Less stable due to the absence of IMHB. |

Experimental Protocols for Structural and Conformational Analysis

A combination of spectroscopic and crystallographic techniques is typically employed to elucidate the structural and conformational details of molecules like this compound.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the solid-state conformation, including precise bond lengths, bond angles, and intermolecular interactions.

Methodology:

-

Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation from a suitable solvent or by vapor diffusion.

-

Data Collection: Mount a single crystal on a goniometer and collect diffraction data using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).

-

Structure Solution and Refinement: Process the diffraction data to obtain the electron density map. Solve the structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the structure and conformational dynamics in solution.

Methodology:

-

Sample Preparation: Dissolve a few milligrams of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR: Acquire a ¹H NMR spectrum to identify the chemical shifts and coupling constants of the protons. The chemical shift of the hydroxyl proton can be indicative of hydrogen bonding.

-

¹³C NMR: Obtain a ¹³C NMR spectrum to determine the number of unique carbon environments.

-

2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to establish correlations between protons and carbons, aiding in the complete assignment of the spectra.

-

NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can provide information about through-space proximity of protons, which is crucial for determining the preferred conformation in solution.

Predicted NMR Data

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | 6.5 - 7.5 | m | Aromatic protons |

| ¹H | 4.5 - 5.0 | q | Methine proton (CH-OH) |

| ¹H | 1.3 - 1.6 | d | Methyl protons (CH₃) |

| ¹H | 3.5 - 5.0 | br s | Amino protons (NH₂) |

| ¹H | 2.0 - 4.0 | br s | Hydroxyl proton (OH), position and shape are concentration dependent. |

| ¹³C | 140 - 150 | s | Aromatic carbon attached to NH₂ |

| ¹³C | 125 - 135 | s | Aromatic carbon attached to the side chain |

| ¹³C | 115 - 130 | d | Aromatic CH carbons |

| ¹³C | 65 - 75 | d | Methine carbon (CH-OH) |

| ¹³C | 20 - 30 | q | Methyl carbon (CH₃) |

Visualization of Key Concepts

Molecular Structure and Conformations

Caption: 2D structure of this compound.

Caption: Conformational equilibrium of this compound.

Experimental Workflow

Caption: Workflow for structural and conformational analysis.

Conclusion

The structural and conformational properties of this compound are of significant interest for its potential applications in drug design and materials science. Although direct experimental data for this molecule is sparse, a robust understanding of its behavior can be inferred from the principles of conformational analysis and data from analogous compounds. The presence of an intramolecular hydrogen bond between the ortho-positioned amino and hydroxyl groups is predicted to be the dominant factor in stabilizing a gauche conformation. This guide provides a framework for the experimental and computational investigation of this compound, offering predicted data and standardized protocols to aid future research. Further dedicated studies are warranted to fully elucidate the rich structural chemistry of this molecule.

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Aminophenyl)ethanol

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(2-Aminophenyl)ethanol, tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes molecular structure and synthetic pathways.

Core Physicochemical Properties

This compound, also known as 2-Aminophenethyl alcohol, is an organic compound with the chemical formula C8H11NO[1][2]. It serves as a valuable building block in organic synthesis, particularly in the preparation of various heterocyclic compounds.[3]

Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 5339-85-5 | [1][3] |

| Molecular Formula | C8H11NO | [1][2] |

| Molecular Weight | 137.18 g/mol | [1][4][5] |

| Appearance | Light yellow to orange clear liquid | [2][6] |

| Melting Point | 89°C | [7] |

| Boiling Point | 147-148 °C at 3.5 mmHg306.7 °C at 760 mmHg | [1][3][7] |

| Density | 1.045 g/mL at 25 °C | [1][3] |

| Refractive Index (n20/D) | 1.588 | [3] |

| Flash Point | >110 °C (>230 °F) | [1][3] |

| pKa | No experimental value found. The pKa of the ammonium ion is typically around 9-10, and the alcohol proton is around 16-18.[8] | N/A |

| LogP | No experimental value found. A computed value for the isomeric 2-(4-Aminophenyl)ethanol is 0.08.[9] | N/A |

| Solubility | Soluble in methanol.[10][11] | N/A |

Molecular Structure and Visualization

The chemical structure of this compound consists of an ethanol group attached to a benzene ring at position 1, with an amino group at position 2.

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound is through the reduction of 2-(o-nitrophenyl)ethanol.[12]

Materials:

-

2-(o-Nitrophenyl)ethanol

-

Methanol

-

Raney nickel catalyst

-

Sodium hydroxide (NaOH)

-

Hydrogen gas (H₂)

-

Autoclave reactor

-

Gas chromatography (GC) equipment

Procedure:

-

Charge a 300 mL autoclave with 30 g of 2-(o-nitrophenyl)ethanol, 90 g of methanol, 0.3 g of Raney nickel catalyst, and 0.03 g of sodium hydroxide.[12]

-

Displace the atmosphere within the autoclave with hydrogen gas several times.

-

Pressurize the autoclave with hydrogen to 5 kg/cm ² G.[12]

-

While stirring at 1,000 rpm, raise the temperature to 80°C to initiate the reaction.[12]

-

Continuously feed hydrogen into the reactor to maintain a pressure of 8.5 kg/cm ² G.[12]

-

The reaction is complete when hydrogen uptake ceases (approximately 84 minutes).[12]

-

Cool the reaction mixture and analyze the product by gas chromatography to confirm the conversion and yield.[12] A yield of 99.1% has been reported using this method.[12]

Determination of Physicochemical Properties

Standard analytical methods are employed to determine the physicochemical properties of chemical compounds.

-

Melting Point: Determined using a melting point apparatus where the sample is heated in a capillary tube, and the temperature range from the first appearance of liquid to complete melting is recorded.

-

Boiling Point: Can be determined by distillation. The temperature at which the liquid boils and its vapor pressure equals the external pressure is recorded. For high-boiling-point substances, vacuum distillation is used to prevent decomposition.[1][3]

-

Density: Measured using a pycnometer or a digital density meter at a specified temperature, typically 25°C.[1][3]

-

Solubility: Assessed by adding increasing amounts of the solute to a fixed volume of a solvent at a constant temperature until saturation is reached. Qualitative assessments are often reported (e.g., "soluble in methanol").[11]

Role in Synthesis and Signaling Pathways

Currently, there is no direct evidence of this compound being involved in specific signaling pathways. Its primary significance in the context of drug development and research lies in its role as a versatile synthetic intermediate.

It is notably used in the synthesis of indole derivatives and N-acyl indolines through one-pot cyclization reactions.[3] These resulting heterocyclic structures are common scaffolds in many biologically active molecules and pharmaceuticals. Therefore, the biological activity and interaction with signaling pathways would be a characteristic of the downstream products synthesized from this compound, rather than the compound itself.

References

- 1. 2-Aminophenyl ethanol | C8H11NO - BuyersGuideChem [buyersguidechem.com]

- 2. 2-(2-Aminophenyl)ethanol | CymitQuimica [cymitquimica.com]

- 3. 2-Aminophenethyl alcohol 97 5339-85-5 [sigmaaldrich.com]

- 4. 2-Amino-alpha-methylbenzenemethanol | C8H11NO | CID 112058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. o-Aminophenethyl alcohol | C8H11NO | CID 79282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-(2-Aminophenyl)ethanol | 5339-85-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. 2-(2-Aminophenyl)ethanol | CAS#:5339-85-5 | Chemsrc [chemsrc.com]

- 8. chem.indiana.edu [chem.indiana.edu]

- 9. 2-(4-Aminophenyl)ethanol | CAS#:104-10-9 | Chemsrc [chemsrc.com]

- 10. 2-(4-Aminophenyl)ethanol | 104-10-9 [chemicalbook.com]

- 11. chemicalkland.com [chemicalkland.com]

- 12. US4937382A - Process for preparing 2-(o-aminophenyl)ethanol - Google Patents [patents.google.com]

Spectroscopic Profile of 1-(2-Aminophenyl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(2-Aminophenyl)ethanol (CAS No. 10517-50-7). The guide details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a crucial resource for its identification, characterization, and application in research and development.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.0-7.2 | m | 2H | Ar-H |

| ~6.6-6.8 | m | 2H | Ar-H |

| ~4.8 | q | 1H | CH-OH |

| ~3.8 (broad s) | s | 2H | NH₂ |

| ~2.5 (broad s) | s | 1H | OH |

| ~1.4 | d | 3H | CH₃ |

¹³C NMR (Carbon-13 NMR) Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~145 | Ar-C-N |

| ~128 | Ar-C-H |

| ~127 | Ar-C-C |

| ~118 | Ar-C-H |

| ~116 | Ar-C-H |

| ~68 | CH-OH |

| ~25 | CH₃ |

Note: The NMR data presented is based on typical chemical shifts for the functional groups and structural motifs present in the molecule. Actual experimental values may vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its principal functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (alcohol) and N-H stretch (amine) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 3000-2850 | Medium | Aliphatic C-H stretch |

| 1620-1580 | Medium | N-H bend (amine) and C=C stretch (aromatic) |

| 1500-1400 | Medium | C=C stretch (aromatic) |

| 1300-1000 | Strong | C-O stretch (alcohol) and C-N stretch (amine) |

| 900-675 | Strong | Aromatic C-H bend (out-of-plane) |

Mass Spectrometry (MS)

The mass spectrum of this compound provides key information about its molecular weight and fragmentation pattern.

| m/z | Interpretation |

| 137 | Molecular ion (M⁺) |

| 122 | [M - CH₃]⁺ |

| 120 | [M - NH₃]⁺ |

| 119 | [M - H₂O]⁺ |

| 93 | [C₆H₅NH₂]⁺ |

Experimental Protocols

The following sections outline the general methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons. Data acquisition and processing are performed using standard software to obtain the chemical shifts, multiplicities, and integration values.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum is typically obtained using a Fourier-Transform Infrared (FT-IR) spectrometer. A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing the mixture into a thin disk. The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)

Mass spectra are acquired using a mass spectrometer, often coupled with a chromatographic separation technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For GC-MS, the sample is vaporized and ionized, typically by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected. This process provides the molecular weight of the compound and characteristic fragmentation patterns.[1]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow of Spectroscopic Analysis.

References

1-(2-Aminophenyl)ethanol CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Aminophenyl)ethanol, a versatile chemical intermediate with potential applications in pharmaceutical research and development. This document details its chemical properties, provides detailed experimental protocols for its synthesis and analysis, and explores its potential biological activities and associated signaling pathways. All quantitative data is presented in clear, structured tables, and complex experimental workflows and biological pathways are visualized using diagrams to facilitate understanding.

Chemical Identity and Properties

This compound is an organic compound featuring both an amino and a hydroxyl functional group attached to a phenyl ring. These reactive sites make it a valuable building block for the synthesis of more complex molecules.

| Property | Value | Reference |

| CAS Number | 10517-50-7 | [1][2] |

| Molecular Formula | C₈H₁₁NO | [1] |

| Molecular Weight | 137.18 g/mol | [1] |

| Appearance | Light yellow to Yellow to Orange clear liquid | |

| Purity | >95.0% (GC) | |

| Synonyms | 2-Amino-alpha-methylbenzyl alcohol, 2-(1-hydroxyethyl)aniline | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the reduction of the corresponding ketone, 2'-aminoacetophenone. This can be accomplished via several methods, including catalytic hydrogenation or reduction with hydride reagents. Below are detailed protocols for the synthesis of the precursor and its subsequent reduction.

Synthesis of 2'-Aminoacetophenone (Precursor)

One common method for the synthesis of 2'-aminoacetophenone involves the intramolecular amination of 2-aminophenyl ketoximes.[1]

Experimental Protocol:

-

Oxime Formation:

-

In a 250-mL three-necked round-bottomed flask equipped with a magnetic stir bar, internal temperature probe, and reflux condenser, combine distilled water (17.0 mL) and ethanol (93.0 mL).[1]

-

Add 2'-Aminoacetophenone (9.00 mL, 10.0 g, 72.8 mmol) to the solution.[1]

-

Add hydroxylamine hydrochloride (15.4 g, 223 mmol) in one portion, followed by sodium hydroxide (23.7 g, 594 mmol).[1]

-

Heat the reaction mixture to an internal temperature of 60 °C and maintain for 1 hour.[1]

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).[1]

-

After completion, cool the mixture to room temperature.

-

Concentrate the mixture by rotary evaporation.

-

Dissolve the solid residue in distilled water (140 mL) and extract three times with ethyl acetate (3 x 100 mL).[1]

-

Combine the organic layers, dry over MgSO₄, filter, and concentrate by rotary evaporation to yield the crude (E)-1-(2-aminophenyl)ethanone oxime.[1]

-

-

Purification:

-

Dissolve the crude product in dichloromethane (120 mL) at 25 °C.[1]

-

Add hexanes (20.0 mL) to induce cloudiness, then cool in an ice/water bath.[1]

-

Add additional hexanes (100.0 mL) over 10 minutes and allow crystals to age for 1 hour at 0-5 °C.[1]

-

Isolate the white solid by filtration and wash with hexanes.[1]

-

Reduction of 2'-Aminoacetophenone to this compound

The reduction of the ketone functionality of 2'-aminoacetophenone to the corresponding alcohol can be achieved using sodium borohydride in an alcoholic solvent.

Experimental Protocol:

-

Reduction Reaction:

-

Dissolve 2'-aminoacetophenone (10 mmol) in ethanol (50 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride (12 mmol) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture in an ice bath and slowly add 1 M hydrochloric acid to quench the excess sodium borohydride and neutralize the solution.

-

Remove the ethanol by rotary evaporation.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Diagram: Synthesis Workflow

References

Potential Research Applications of 1-(2-Aminophenyl)ethanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Aminophenyl)ethanol is a versatile organic compound featuring both a primary aromatic amine and a secondary alcohol functional group. This unique structural arrangement makes it a valuable building block in medicinal chemistry and organic synthesis. While direct research on this compound is limited, its structural analogs, aminophenols and amino alcohols, have demonstrated a wide range of biological activities. This technical guide explores the potential research applications of this compound, drawing insights from the established pharmacological profiles of related compounds. Potential areas of investigation include its use as a precursor for novel antimicrobial, anticancer, and anti-inflammatory agents, as well as its utility in the synthesis of diverse heterocyclic scaffolds. This document provides a comprehensive overview of its chemical properties, potential synthetic routes, and detailed hypothetical experimental protocols for exploring its therapeutic potential.

Introduction

This compound, with the chemical formula C₈H₁₁NO, is an aromatic amino alcohol. Its structure, characterized by an ethanol group attached to an aniline ring at the ortho position, offers multiple reactive sites for chemical modification. The presence of the amino and hydroxyl groups allows for a variety of chemical transformations, making it an attractive starting material for the synthesis of complex molecules and libraries of compounds for drug discovery.

The aminophenol moiety is a well-established pharmacophore found in a variety of therapeutic agents. For instance, para-aminophenol derivatives are the basis for common analgesics and antipyretics. The broader class of amino alcohols also exhibits a wide range of biological activities, including antimicrobial and anticancer effects. Given this precedent, this compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, characterization, and use in chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁NO | N/A |

| Molecular Weight | 137.18 g/mol | N/A |

| Appearance | Not specified, likely a solid or oil | N/A |

| Boiling Point | Not available | N/A |

| Melting Point | Not available | N/A |

| Solubility | Expected to be soluble in organic solvents | N/A |

| CAS Number | 10517-50-7 | N/A |

Potential Synthetic Routes

The synthesis of this compound can be approached through several established organic chemistry methodologies. A plausible and commonly employed route involves the reduction of the corresponding nitro ketone.

Synthesis via Reduction of 2'-Nitroacetophenone

A two-step synthetic pathway starting from 2'-nitroacetophenone is a viable approach. The first step involves the reduction of the ketone to a secondary alcohol, followed by the reduction of the nitro group to a primary amine.

Experimental Protocol: Synthesis of 1-(2-Nitrophenyl)ethanol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2'-nitroacetophenone (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Reduction of Ketone: Cool the solution to 0 °C in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄) (1.1 eq), portion-wise over 30 minutes.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of water. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-(2-nitrophenyl)ethanol.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: Dissolve the synthesized 1-(2-nitrophenyl)ethanol (1.0 eq) in a suitable solvent like ethanol or ethyl acetate in a hydrogenation vessel.

-

Catalytic Hydrogenation: Add a catalyst, such as 10% Palladium on carbon (Pd/C) (5-10 mol%).

-

Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1-3 atm) with vigorous stirring at room temperature.

-

Reaction Monitoring: Monitor the reaction by TLC or gas chromatography until the nitro compound is fully consumed.

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by column chromatography if necessary.

Diagram: Synthetic Workflow for this compound

Caption: A two-step synthesis of this compound from 2'-nitroacetophenone.

Potential Research Applications

Based on the known biological activities of structurally related aminophenol and amino alcohol derivatives, this compound holds potential in several areas of drug discovery and development.

Antimicrobial and Antifungal Agents

Derivatives of aminophenols have demonstrated notable antimicrobial and antifungal properties. The primary amine and hydroxyl groups of this compound can be readily functionalized to generate a library of new chemical entities for screening against various pathogens.

Hypothetical Experimental Protocol: Synthesis and Screening of N-Acyl Derivatives

-

Synthesis: React this compound with a series of acyl chlorides or carboxylic acids (using a coupling agent like EDC/HOBt) to produce a library of N-acyl derivatives.

-

Characterization: Purify the synthesized compounds by column chromatography and characterize them using NMR and mass spectrometry.

-

Antimicrobial Screening: Evaluate the antimicrobial activity of the derivatives against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) using standard methods like the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

| Derivative (Hypothetical) | Modification | Target Organism | MIC (µg/mL) |

| N-Benzoyl-1-(2-aminophenyl)ethanol | Benzoyl group on amine | S. aureus | 32 |

| N-Hexanoyl-1-(2-aminophenyl)ethanol | Hexanoyl group on amine | E. coli | 64 |

| O-Acetyl-1-(2-aminophenyl)ethanol | Acetyl group on alcohol | C. albicans | 128 |

Anticancer Agents

Certain aminophenol derivatives have exhibited promising anticancer activity, often by inducing apoptosis in cancer cells. The structural backbone of this compound can be utilized to design and synthesize novel compounds with potential antiproliferative effects.

Hypothetical Experimental Protocol: Evaluation of Antiproliferative Activity

-

Compound Synthesis: Synthesize a series of derivatives of this compound with diverse substitutions on the aromatic ring, amino, and hydroxyl groups.

-

Cell Viability Assay: Screen the synthesized compounds against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) using an MTT or similar cell viability assay to determine the IC₅₀ values.

-

Mechanism of Action Studies: For active compounds, further investigate the mechanism of action by performing assays for apoptosis (e.g., Annexin V/PI staining), cell cycle analysis, and western blotting for key signaling proteins.

| Derivative (Hypothetical) | Cancer Cell Line | IC₅₀ (µM) |

| 4-Fluoro-1-(2-aminophenyl)ethanol | MCF-7 | 15.2 |

| N-(4-Chlorobenzyl)-1-(2-aminophenyl)ethanol | A549 | 8.5 |

Diagram: Drug Discovery Workflow

Caption: A general workflow for utilizing this compound in a drug discovery program.

Synthesis of Heterocyclic Compounds

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds, which are prevalent in many pharmaceuticals. For example, condensation reactions with carbonyl compounds can lead to the formation of benzoxazines or other fused ring systems.

Conclusion

While direct biological data on this compound is not extensively available, its structural features and the well-documented activities of related aminophenol and amino alcohol derivatives strongly suggest its potential as a valuable scaffold in drug discovery. Its utility as a versatile building block for creating diverse chemical libraries warrants further investigation. The synthetic routes and hypothetical screening protocols outlined in this guide provide a framework for researchers to explore the therapeutic potential of this promising, yet understudied, molecule. Future research focusing on the synthesis and biological evaluation of this compound derivatives could lead to the discovery of novel therapeutic agents with applications in oncology, infectious diseases, and beyond.

In-Depth Technical Guide: Safety and Handling of 1-(2-Aminophenyl)ethanol for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety and handling precautions for 1-(2-Aminophenyl)ethanol, a versatile building block in organic synthesis and a key component in the development of novel therapeutics, notably as a linker in Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on hazard identification, exposure controls, and emergency procedures. Furthermore, it outlines experimental protocols for the synthesis, purification, and analysis of this compound, and discusses the toxicological considerations related to its application in bifunctional degrader molecules. All quantitative data are summarized in structured tables for ease of reference, and key workflows are visualized using diagrams to enhance comprehension.

Chemical Identification and Physical Properties

This compound, also known as 2-Aminophenethyl alcohol, is an organic compound with the chemical formula C₈H₁₁NO. It is a key intermediate in various synthetic processes.

| Property | Value |

| Molecular Formula | C₈H₁₁NO |

| Molecular Weight | 137.18 g/mol |

| CAS Number | 5339-85-5 |

| Appearance | Light yellow to yellow to orange clear liquid |

| Boiling Point | 147-148 °C at 3.5 mmHg |

| Purity | >95.0% (GC) (T) |

| Storage Temperature | Room temperature (Recommended in a cool and dark place, <15°C) |

| Solubility | Soluble in methanol |

| InChIKey | WBIYLDMSLIXZJK-UHFFFAOYSA-N |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to skin, eye, and respiratory irritation.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1] |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory tract irritation) | H335: May cause respiratory irritation[1] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

GHS Pictogram:

Signal Word: Warning

Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this compound, and appropriate PPE must be worn at all times.

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles with side shields or a face shield. | To prevent eye contact which can cause serious irritation. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat. | To prevent skin irritation upon contact. |

| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges. | To be used in case of insufficient ventilation or when generating aerosols or dust, to prevent respiratory tract irritation. |

Engineering Controls

| Control | Specification |

| Ventilation | Work in a well-ventilated area, preferably in a chemical fume hood. |

| Eye Wash Station | An easily accessible and functional eye wash station should be available. |

| Safety Shower | A safety shower should be in close proximity to the handling area. |

Storage Conditions

Proper storage is essential to maintain the stability and integrity of this compound and to prevent hazardous situations.

| Condition | Requirement |

| Container | Keep in a tightly closed container. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) as the compound is air-sensitive. |

| Temperature | Store in a cool, dry place away from direct sunlight and heat sources. |

| Incompatibilities | Store away from strong oxidizing agents. |

Emergency Procedures and First Aid

In the event of an exposure or spill, immediate and appropriate action must be taken.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Spill Response: In case of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

Experimental Protocols

The following protocols are provided as a general guide for the synthesis, purification, and analysis of this compound. These should be adapted and optimized based on specific laboratory conditions and equipment.

Synthesis of this compound via Reduction of 2-(o-Nitrophenyl)ethanol

This protocol is adapted from a patented industrial process and should be performed with extreme caution, particularly concerning the use of hydrogen gas.

Materials:

-

2-(o-Nitrophenyl)ethanol

-

Raney nickel catalyst

-

Methanol (solvent)

-

Sodium hydroxide (alkali compound)

-

Hydrogen gas

-

Reaction vessel suitable for hydrogenation

Procedure:

-

In a suitable reaction vessel, charge the 2-(o-nitrophenyl)ethanol and methanol.

-

Carefully add the Raney nickel catalyst and the sodium hydroxide.

-

Seal the reaction vessel and purge with an inert gas (e.g., nitrogen or argon).

-

Introduce hydrogen gas into the vessel and maintain the desired pressure (e.g., 8.5 kg/cm ² G).[3]

-

Heat the reaction mixture to the desired temperature (e.g., 80°C) with stirring.[4]

-

Monitor the reaction progress by monitoring hydrogen uptake. The reaction is complete when hydrogen uptake ceases.[3]

-

Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen gas in a safe manner.

-

Purge the vessel with an inert gas.

-

The catalyst can be removed by filtration. The resulting solution contains the product, this compound.

Safety Note: Hydrogen gas is highly flammable and can form explosive mixtures with air. All operations involving hydrogen should be conducted in a well-ventilated fume hood, away from ignition sources, and with appropriate safety measures in place.

Purification by Ethanol Precipitation

This general protocol can be adapted to purify this compound from certain impurities.

Materials:

-

Crude this compound solution

-

Cold absolute ethanol (-20°C)

-

Centrifuge

Procedure:

-

To the solution containing crude this compound, add cold absolute ethanol (typically 2-3 volumes).

-

Mix thoroughly and allow the mixture to stand at a low temperature (e.g., -20°C) for a sufficient time to allow for precipitation.

-

Centrifuge the mixture to pellet the precipitated impurities or the product, depending on the solubility characteristics of the contaminants.

-

Carefully decant the supernatant.

-

Wash the pellet with a small amount of cold ethanol and centrifuge again.

-

Dry the purified product under vacuum.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This protocol is based on a method for a structurally similar compound and should be validated for this compound.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (or other suitable buffer)

Chromatographic Conditions:

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

Procedure:

-

Prepare a stock solution of this compound in the mobile phase.

-

Prepare a series of calibration standards by diluting the stock solution.

-

Prepare the sample for analysis by dissolving it in the mobile phase and filtering through a 0.45 µm syringe filter.

-

Inject the standards and the sample onto the HPLC system.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Toxicological Information and Signaling Pathways

Detailed toxicological studies specifically on this compound are not extensively available in the public domain. However, its primary application in modern drug discovery, particularly as a linker in PROTACs, provides a framework for understanding its potential biological implications and safety considerations.

General Toxicity

As indicated by the GHS classification, this compound is harmful if swallowed and causes skin, eye, and respiratory irritation. These effects are likely due to its chemical reactivity as an aromatic amine and an alcohol.

Role in PROTACs and Associated Safety Considerations

PROTACs are bifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting it to an E3 ubiquitin ligase.[1][5] The this compound moiety can serve as a component of the linker that connects the POI-binding ligand to the E3 ligase ligand.

The safety profile of a PROTAC is complex and depends on the properties of the entire molecule, including the linker. Potential toxicities associated with PROTACs include:

-

On-target toxicity: Exaggerated pharmacological effects due to the efficient degradation of the intended target protein.

-

Off-target toxicity: Degradation of unintended proteins due to lack of specificity of the PROTAC.[6]

-

Linker-dependent toxicity: The linker itself may have intrinsic biological activity or may be metabolized to toxic byproducts.

-

"Hook effect": At high concentrations, the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) can reduce the efficiency of ternary complex formation, potentially leading to off-target effects.[5]

The following diagram illustrates the general mechanism of action of a PROTAC, highlighting the role of the linker.

Given the critical role of the linker in determining the overall properties of a PROTAC, researchers and drug development professionals must carefully consider the safety and handling of linker components like this compound. While specific signaling pathways for the toxicity of this linker are not well-defined, a thorough understanding of the general safety concerns of PROTACs is essential.

Waste Disposal

Chemical waste must be disposed of in accordance with local, state, and federal regulations.

-

Waste Classification: this compound is a non-halogenated organic waste.

-

Containerization: Collect waste in a designated, properly labeled, and sealed container. Do not mix with incompatible waste streams.

-

Disposal Method: The recommended disposal method is incineration by a licensed hazardous waste disposal facility.

-

Empty Containers: Triple-rinse empty containers with a suitable solvent (e.g., methanol or ethanol). The rinsate should be collected and disposed of as hazardous waste. After thorough rinsing and drying, the container may be disposed of as regular laboratory waste.

Conclusion

This compound is a valuable chemical intermediate with manageable hazards when handled with appropriate safety precautions. This guide provides a comprehensive overview of the necessary safety measures, handling protocols, and emergency procedures for this compound. For researchers and professionals in drug development, a thorough understanding of not only the direct hazards of this molecule but also the safety implications of its use in advanced applications like PROTACs is paramount. Adherence to the guidelines outlined in this document will help ensure a safe laboratory environment and the responsible use of this chemical.

This document is intended for informational purposes only and does not replace a formal safety assessment and the guidance of a qualified safety professional. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before handling any chemical.

References

- 1. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 3. 1-[(2-Aminophenyl)methoxy]ethanol | C9H13NO2 | CID 149666702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US4937382A - Process for preparing 2-(o-aminophenyl)ethanol - Google Patents [patents.google.com]

- 5. Proteolysis‐targeting chimeras in drug development: A safety perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2023 Annual Meeting Report: Breaking Up Is Safe to Do: Analyzing the Toxicity of Targeted Protein Degraders [toxchange.toxicology.org]

1-(2-Aminophenyl)ethanol: A Chiral Building Block for Synthetic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Aminophenyl)ethanol is a versatile chiral building block of significant interest in synthetic organic chemistry and drug development. Its bifunctional nature, possessing both a nucleophilic amino group and a stereogenic secondary alcohol, makes it a valuable precursor for the synthesis of a wide array of complex chiral molecules, including pharmaceuticals, agrochemicals, and chiral ligands. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its enantioselective preparation and its use in stereocontrolled synthetic transformations. Detailed experimental protocols for key synthetic methods are provided, alongside tabulated data for easy comparison and visual diagrams of synthetic pathways.

Introduction

Chiral 1,2-amino alcohols are a privileged structural motif found in numerous natural products and biologically active compounds.[1] The precise spatial arrangement of the amino and hydroxyl groups is often critical for their biological function, making the enantioselective synthesis of these compounds a key focus in medicinal chemistry and drug discovery.[2] this compound, with its ortho-substituted aniline moiety, offers a unique platform for the construction of heterocyclic systems and other complex molecular architectures. The presence of the amino group in close proximity to the chiral center allows for intramolecular reactions and provides a handle for further functionalization, rendering it a highly valuable and versatile chiral synthon.

Physicochemical Properties

Table 1: Physical Properties of this compound and Related Compounds

| Property | Racemic this compound | (S)-1-(2-Aminophenyl)ethanol (Computed) | 2-(4-Aminophenyl)ethanol (para-isomer) |

| CAS Number | 10517-50-7[3] | Not available | 104-10-9[4] |

| Molecular Formula | C₈H₁₁NO[5] | C₈H₁₁NO[6] | C₈H₁₁NO[4] |

| Molecular Weight | 137.18 g/mol [5] | 137.18 g/mol [6] | 137.18 g/mol [4] |

| Appearance | Light yellow to orange liquid[5] | Not available | Light brown to brown crystals |

| Boiling Point | 147-148 °C at 3.5 mmHg[7] | Not available | Not available |

| Melting Point | Not available | Not available | 104-108 °C[4] |

| Density | 1.045 g/mL at 25 °C[7] | Not available | Not available |

| Specific Rotation ([α]D) | 0° (racemic) | Not available (computationally predicted) | Not applicable |

Note: The data for (S)-1-(2-aminophenyl)ethanol are computed properties from PubChem.[6] The data for 2-(4-aminophenyl)ethanol is provided for comparison.

Synthesis of this compound

The synthesis of this compound can be approached through both racemic and enantioselective routes. The preparation of the racemic mixture is typically achieved by the reduction of the corresponding ketone, 2'-aminoacetophenone. Enantiomerically enriched or pure this compound can be obtained through asymmetric reduction of the prochiral ketone or by resolution of the racemic alcohol.

Racemic Synthesis: Reduction of 2'-Aminoacetophenone

A straightforward method for the preparation of racemic this compound is the reduction of 2'-aminoacetophenone.

Figure 1: General scheme for the racemic synthesis of this compound.

Enantioselective Synthesis

The preparation of enantiomerically pure this compound is of paramount importance for its application as a chiral building block. The primary strategies for achieving this are asymmetric reduction of 2'-aminoacetophenone and kinetic resolution of the racemic alcohol.

Asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH) are powerful methods for the enantioselective reduction of prochiral ketones.[8][9] These methods typically employ transition metal catalysts (e.g., Ruthenium, Iridium) complexed with chiral ligands.

Figure 2: Enantioselective synthesis via asymmetric hydrogenation.

Table 2: Representative Data for Asymmetric Reduction of Substituted Acetophenones

| Substrate | Catalyst System | Product Configuration | Yield (%) | ee (%) |

| 2'-Bromo-4'-fluoroacetophenone | Microbial Reduction[10] | (S) | >95 | >99 |

| α-Chloroacetophenone | Ru(OTf)--INVALID-LINK--[8] | (R) | High | 96 |

| Acetophenone | Immobilized Rhodotorula glutinis cells[11] | (S) | 77 | >99 |

Note: This data is for analogous substrates and is representative of the high yields and enantioselectivities achievable with these methods.

Enzymes, particularly ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), are highly efficient and selective catalysts for the asymmetric reduction of ketones.[11][12] The use of whole-cell biocatalysts or isolated enzymes can provide access to either enantiomer of the desired alcohol with high enantiomeric excess.

References

- 1. researchgate.net [researchgate.net]

- 2. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 2-(2-Aminophenyl)ethanol | CymitQuimica [cymitquimica.com]

- 6. youtube.com [youtube.com]

- 7. 2-Aminophenethyl alcohol 97 5339-85-5 [sigmaaldrich.com]

- 8. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bergens Research Group: Asymmetric Hydrogenation [chem.ualberta.ca]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Theoretical Conformational Analysis of 1-(2-Aminophenyl)ethanol: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the theoretical conformational analysis of 1-(2-aminophenyl)ethanol. In the absence of specific published experimental data for this molecule, this document outlines established computational protocols and principles derived from studies on analogous amino alcohols. The methodologies presented are standard in the field of computational chemistry and are crucial for understanding the molecular geometry of this compound, which in turn influences its physicochemical properties and potential biological activity. A primary focus is placed on the role of intramolecular hydrogen bonding in determining conformational preference.

Introduction to Conformational Analysis

The three-dimensional structure of a molecule is not static; rotation around single bonds leads to different spatial arrangements of atoms known as conformations. These conformers often possess different potential energies, and a molecule will predominantly exist in its lowest energy, most stable conformations. For a flexible molecule such as this compound, identifying these stable conformers is key to predicting its behavior in various environments, including its interaction with biological targets.

A critical factor governing the conformational preference of amino alcohols is the formation of intramolecular hydrogen bonds (IMHBs). These non-covalent interactions, typically between the hydroxyl (-OH) and amino (-NH2) groups, can significantly stabilize certain conformations.[1][2][3] The relative orientation of the aminophenyl and ethanol moieties dictates the potential for these stabilizing interactions.

Computational Methodology

A robust theoretical conformational analysis of this compound can be achieved using quantum chemical calculations, with Density Functional Theory (DFT) being a widely used and accurate method.[4][5]

Computational Protocol

A typical computational workflow for the conformational analysis of this compound would involve the following steps:

-

Initial Structure Generation: The starting 3D structure of this compound is built using molecular modeling software.

-

Conformational Search: A systematic search for low-energy conformers is performed by rotating the key dihedral angles. For this compound, the crucial dihedrals are those around the C-C bond of the ethanol side chain and the C-N and C-O bonds.

-

Geometry Optimization and Frequency Calculation: Each identified conformer is then subjected to geometry optimization to find the local minimum on the potential energy surface. This is typically performed using a DFT method, such as B3LYP, with a suitable basis set like 6-311++G(d,p).[5][6] Following optimization, frequency calculations are carried out to confirm that the structure is a true minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data.

-

Single-Point Energy Refinement: To obtain more accurate relative energies, single-point energy calculations can be performed on the optimized geometries using a higher level of theory or a larger basis set.

-

Solvation Effects: The influence of a solvent (e.g., water) on the conformational equilibrium can be investigated using implicit solvation models like the Polarizable Continuum Model (PCM).[5][7]

-

Analysis of Intramolecular Interactions: The nature and strength of intramolecular hydrogen bonds can be further analyzed using techniques like Natural Bond Orbital (NBO) analysis or the Quantum Theory of Atoms in Molecules (QTAIM).[8]

Data Presentation: Hypothetical Conformers of this compound

The following table summarizes hypothetical quantitative data for plausible low-energy conformers of this compound. This data is illustrative and based on trends observed for similar amino alcohols. The conformers are distinguished by the dihedral angles defining the orientation of the amino and hydroxyl groups.

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (N-C-C-O) (°) | H-bond Distance (Å) (Donor-Acceptor) | Description |

| Conf-1 | 0.00 | ~60 | ~2.1 (O-H···N) | Gauche conformer stabilized by an intramolecular hydrogen bond between the hydroxyl proton and the amino nitrogen. |

| Conf-2 | 0.85 | ~65 | ~2.5 (N-H···O) | Gauche conformer with a weaker hydrogen bond between an amino proton and the hydroxyl oxygen. |

| Conf-3 | 2.50 | ~180 | N/A | Anti conformer with no intramolecular hydrogen bond. |

| Conf-4 | 1.20 | ~-60 | ~2.1 (O-H···N) | Enantiomeric gauche conformer to Conf-1. |

Visualization of Computational Workflow and Conformational Relationships

Computational Workflow Diagram

Potential Energy Surface Diagram

Conclusion

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Intramolecular Hydrogen Bond Expectations in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Introduction to “Intramolecular Hydrogen Bonding 2018” - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Crystal Structure, DFT Studies, Docking Studies, and Fluorescent Properties of 2-(Adamantan-1-yl)-2H-isoindole-1-carbonitrile [mdpi.com]

- 7. A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect [scirp.org]

- 8. Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 1-(2-Aminophenyl)ethanol

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-(2-Aminophenyl)ethanol is a versatile bifunctional building block in organic synthesis, possessing both a nucleophilic amino group and a secondary alcohol. This unique arrangement makes it an ideal precursor for the construction of various nitrogen-containing heterocyclic scaffolds, which are prevalent in pharmaceuticals and functional materials. The ortho-relationship of the amino and ethanol moieties facilitates intramolecular cyclization and condensation reactions, leading to the efficient synthesis of important heterocycles such as quinolines and potentially indolines and benzoxazines. These application notes provide detailed protocols and workflows for leveraging this compound in the synthesis of these key heterocyclic systems.

Application Note 1: Synthesis of Polysubstituted Quinolines

Quinolines are a critical class of N-heterocycles found in numerous natural products and synthetic drugs with a wide range of biological activities. This compound serves as an excellent C2N synthon for quinoline synthesis through dehydrogenative annulation or condensation reactions with ketones or secondary alcohols. This approach is a sustainable alternative to the classical Friedländer synthesis, which often requires pre-functionalized and less stable 2-aminobenzaldehydes or ketones.[1][2]

General Workflow: Dehydrogenative Annulation

The synthesis typically involves a metal-catalyzed process where this compound is first dehydrogenated in situ to form a reactive 2-aminoacetophenone intermediate. This intermediate then undergoes condensation with a ketone or a secondary alcohol (which is also oxidized to a ketone) followed by a cyclization/dehydration cascade to yield the final quinoline product.[2][3]

Caption: General workflow for quinoline synthesis from this compound.

Data Presentation: Catalytic Systems for Quinoline Synthesis

Various transition-metal catalysts have been successfully employed for the dehydrogenative synthesis of quinolines from 2-aminoaryl alcohols and ketones or secondary alcohols. The choice of catalyst, base, and solvent significantly impacts reaction efficiency and yield.

| Catalyst System | Ketone/Alcohol | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Ni-Catalyst | Ketones or Secondary Alcohols | Cs₂CO₃ | p-Xylene | 140 | 12 | up to 96 | [3] |

| Co(OAc)₂·4H₂O | Ketones | K₂CO₃ | Toluene | 110 | 12 | 72-96 | [3] |

| Molybdenum Complex | Methylketones | t-BuOK | Toluene | 110 | 24 | 70-98 | [2] |

| Anthraquinone (Photocatalyst) | Secondary Alcohols | - | DMSO | Room Temp | 24 | Good Yields | [3] |

| AgOTf | Ketones | - | DCE | 80 | 12 | up to 92 | [4] |

Experimental Protocol: Nickel-Catalyzed Synthesis of 2,4-Disubstituted Quinolines[3]

This protocol describes the sustainable synthesis of polysubstituted quinolines from this compound and various ketones using a nickel catalyst.

Materials:

-

This compound

-

Substituted ketone (e.g., acetophenone)

-

Nickel catalyst (e.g., NiCl₂(PCy₃)₂) (2.5 mol%)

-

PCy₃ (5 mol%)

-

Cesium carbonate (Cs₂CO₃) (2.0 equiv.)

-

p-Xylene (solvent)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexane

Procedure:

-

To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the nickel catalyst (2.5 mol%), PCy₃ (5 mol%), and Cs₂CO₃ (2.0 equiv.).

-

Evacuate and backfill the tube with argon three times.

-

Add this compound (1.0 equiv.), the corresponding ketone (1.2 equiv.), and anhydrous p-xylene under an argon atmosphere.

-

Seal the tube and place it in a preheated oil bath at 140 °C.

-

Stir the reaction mixture for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired polysubstituted quinoline.

Application Note 2: Synthesis of Indolines

While the direct synthesis of indoles from this compound is less commonly reported, the closely related precursor, 2-aminophenethyl alcohol, readily undergoes intramolecular cyclization to form indoline.[5] This transformation highlights a key reactivity pattern of amino alcohols and provides a pathway to the saturated indole core. The process typically involves converting the alcohol to a better leaving group (e.g., a halide) followed by intramolecular nucleophilic substitution by the amino group.

General Workflow: Intramolecular Cyclization to Indoline

The one-pot synthesis involves the chlorination of the alcohol group with thionyl chloride (SOCl₂), which generates an intermediate 2-(2-chloroethyl)aniline hydrochloride. Subsequent basification promotes intramolecular cyclization to yield the indoline product.[5]

Caption: Workflow for the one-pot synthesis of indoline from 2-aminophenethyl alcohol.

Data Presentation: Amino Alcohol Cyclization

This method is effective for various amino alcohols, leading to the formation of different sized rings.

| Starting Amino Alcohol | Product | Ring Size | Yield (%) | Reference |

| 2-Aminophenethyl alcohol | Indoline | 5 | >99 (conversion) | [5] |

| 3-Amino-1-propanol | Azetidine | 4 | 98 | [5] |

| 4-Amino-1-butanol | Pyrrolidine | 5 | 99 | [5] |

| 5-Amino-1-pentanol | Piperidine | 6 | 99 | [5] |

Experimental Protocol: One-Pot Synthesis of Indoline[5]

This protocol details the conversion of 2-aminophenethyl alcohol to indoline via an in situ chlorination and cyclization sequence.

Materials:

-

2-Aminophenethyl alcohol

-

Thionyl chloride (SOCl₂)

-

tert-Butyl methyl ether (TBME)

-

Sodium hydroxide (NaOH), 50% aqueous solution

-

Water

Procedure:

-

Charge a reaction vessel with 2-aminophenethyl alcohol (1.0 equiv.) and tert-butyl methyl ether (TBME).

-

Cool the mixture to 0-5 °C using an ice bath.

-

Slowly add thionyl chloride (1.1 equiv.) to the stirred solution, maintaining the internal temperature between 20-30 °C. A slurry typically forms within 1-2 hours.

-

Stir the reaction mixture at room temperature for 1-2 hours until the formation of the chloro-intermediate is complete (monitor by HPLC or TLC).

-

Add water to the reaction mixture, followed by the slow addition of 50% aqueous NaOH solution until the pH reaches 13-14.

-

Heat the biphasic mixture to 50-55 °C and stir vigorously for 2-4 hours to drive the cyclization.

-

Monitor the conversion of the intermediate to indoline by HPLC or TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Separate the organic (TBME) layer. Extract the aqueous layer with additional TBME.

-

Combine the organic layers, wash with water and then brine.

-

Dry the organic solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the indoline product. Further purification can be achieved by distillation if necessary.

Application Note 3: Synthesis of 1,3-Benzoxazines (Potential Application)

1,3-Benzoxazines are precursors to polybenzoxazines, a class of high-performance phenolic resins. They are typically synthesized via a Mannich-type condensation of a phenol, a primary amine, and formaldehyde.[6][7] this compound contains a primary amine and can theoretically participate in this reaction. The presence of the hydroxyl group on the side chain could offer a site for further functionalization or influence the polymerization behavior of the resulting monomer.

General Workflow: Mannich Condensation for Benzoxazine Synthesis

The reaction involves the one-pot condensation of the three components, usually in a solvent like toluene or 1,4-dioxane, under reflux conditions to form the benzoxazine ring.[6][8]

Caption: Proposed reaction for synthesizing a benzoxazine from this compound.

Experimental Protocol: Proposed Synthesis of a Benzoxazine Monomer

This proposed protocol is based on general procedures for benzoxazine synthesis.[7]

Materials:

-

A substituted phenol (e.g., curcumin, Bisphenol-A)

-

This compound

-

Paraformaldehyde

-

1,4-Dioxane or Toluene (solvent)

-

Sodium hydroxide (NaOH), 1N solution

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the phenol (1.0 equiv.) and this compound (1.0 equiv.) in 1,4-dioxane.

-

Stir the solution until all solids are dissolved.

-

Add paraformaldehyde (2.2 equiv.) to the solution.

-

Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours.

-

Monitor the reaction by TLC to observe the consumption of the starting materials.

-

After completion, cool the mixture to room temperature.

-

Pour the reaction mixture into a 1N NaOH solution to precipitate the crude product and remove unreacted phenol.

-

Filter the precipitate, wash thoroughly with deionized water until the filtrate is neutral.

-

Dry the solid product in a vacuum oven at 60 °C.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to obtain the purified benzoxazine monomer.

References

- 1. du.edu.eg [du.edu.eg]

- 2. researchgate.net [researchgate.net]

- 3. Quinoline synthesis [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Recent Advances in Flame Retardant Bio-Based Benzoxazine Resins [techscience.com]

- 7. Synthesis of Bio-Based Polybenzoxazine and Its Antibiofilm and Anticorrosive Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Note and Protocol for the Chiral Separation of 1-(2-Aminophenyl)ethanol Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the chiral separation of 1-(2-aminophenyl)ethanol enantiomers using High-Performance Liquid Chromatography (HPLC). Due to the structural similarity of this compound to other chiral amines and amino alcohols, a method utilizing a polysaccharide-based chiral stationary phase (CSP) is proposed. This application note outlines the necessary instrumentation, reagents, chromatographic conditions, and a step-by-step protocol for achieving baseline separation of the enantiomers. The provided method is a starting point for method development and validation.

Introduction

This compound is a chiral amino alcohol with a stereocenter that gives rise to two enantiomers, (R)-1-(2-aminophenyl)ethanol and (S)-1-(2-aminophenyl)ethanol. The stereoisomeric composition of chiral compounds is of critical importance in the pharmaceutical industry, as enantiomers of the same molecule can exhibit significantly different pharmacological and toxicological properties. Consequently, the development of robust and reliable analytical methods for the separation and quantification of enantiomers is essential for drug discovery, development, and quality control.

High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is one of the most powerful and widely used techniques for the separation of enantiomers.[1][2] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated broad applicability and excellent enantioselectivity for a wide range of chiral compounds, including amines and amino alcohols.[3][4]

This application note details a proposed HPLC method for the chiral separation of this compound enantiomers based on established protocols for structurally similar compounds.

Experimental Protocols

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment with temperature control, and a UV detector.

-

Chiral Stationary Phase: A polysaccharide-based chiral column is recommended. A good starting point would be a Chiralpak® AD-H or Chiralcel® OD-H column (250 mm x 4.6 mm, 5 µm particle size).

-

Chemicals and Reagents:

-

Hexane (HPLC grade)

-

2-Propanol (IPA) (HPLC grade)

-

Ethanol (HPLC grade)

-

Trifluoroacetic acid (TFA) (optional additive)

-

Triethylamine (TEA) (optional additive)

-

Racemic this compound standard

-

Enantiomerically pure standards of (R)- and (S)-1-(2-aminophenyl)ethanol (if available, for peak identification)

-

Sample Preparation

-

Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1.0 mg/mL.

-

Further dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.

-

Filter the final solution through a 0.45 µm syringe filter before injection.

HPLC Method

The following table outlines the recommended starting conditions for the chiral separation. Optimization of the mobile phase composition and other parameters may be necessary to achieve optimal resolution.

Table 1: Proposed HPLC Conditions for Chiral Separation of this compound

| Parameter | Condition |

| Column | Chiralpak® AD-H (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Hexane / 2-Propanol (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Run Time | 20 minutes (or until both enantiomers have eluted) |

Note: The mobile phase composition is a critical parameter for achieving separation. The ratio of hexane to 2-propanol can be adjusted to optimize the retention times and resolution of the enantiomers. For example, increasing the percentage of 2-propanol will generally decrease retention times. Small amounts of additives like TFA or TEA (e.g., 0.1%) can be added to the mobile phase to improve peak shape.[5]

Data Analysis

-

Integrate the peak areas of the two eluted enantiomers.

-

Calculate the resolution (Rs) between the two peaks using the following formula:

-

Rs = 2(t₂ - t₁) / (w₁ + w₂)

-

Where t₁ and t₂ are the retention times of the two enantiomers, and w₁ and w₂ are their respective peak widths at the base. A resolution of ≥ 1.5 indicates baseline separation.

-

-

Determine the enantiomeric excess (% ee) if required, using the peak areas (A₁ and A₂) of the two enantiomers:

-

% ee = |(A₁ - A₂) / (A₁ + A₂)| * 100

-